molecular formula C21H26N2O4S B2971980 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide CAS No. 955606-25-4

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide

Cat. No.: B2971980
CAS No.: 955606-25-4
M. Wt: 402.51
InChI Key: COWREEHINCZKMY-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Zinc Sensors

The development of fluorescent zinc sensors is a notable application. Compounds structurally related to the specified chemical have been synthesized to study their fluorescent responses toward zinc ions. These compounds form fluorescent complexes with Zn(II), demonstrating utility in detecting zinc levels, which is crucial in various biological processes and disease states. The research also explores the synthesis routes and the photophysical properties of these compounds, providing a foundation for the development of sensitive and selective zinc sensors for biochemical applications (Kimber et al., 2003).

Antimicrobial Agents

Another significant application is in the field of antimicrobial agents. Novel compounds with structural similarities have been synthesized and demonstrated potent antimicrobial activity against a range of bacteria and fungi. This research highlights the potential of these compounds as bases for developing new antimicrobial agents, which could be crucial in addressing the global challenge of antibiotic resistance (Vanparia et al., 2010).

Antihypertensive and Diuretic Agents

Research into the pharmacological applications of quinazoline derivatives, which are structurally related, has shown that these compounds exhibit significant antihypertensive and diuretic activities. This points to their potential use in treating conditions such as hypertension and edema. The studies provide insights into the structure-activity relationships, offering a pathway for the design of new therapeutic agents (Rahman et al., 2014).

Enzyme Inhibition for Drug Discovery

The inhibition of protein kinases by isoquinolinesulfonamides has been extensively studied, demonstrating their potential as therapeutic agents for diseases driven by dysregulated kinase activity, such as cancer. These compounds inhibit cyclic nucleotide-dependent protein kinases and protein kinase C, offering a promising approach for targeted therapy (Hidaka et al., 1984).

DNA Interaction and Antimicrobial Activity

Further studies have explored the synthesis, DNA interaction, and antimicrobial activity of specific sulfonamide compounds. These studies not only reveal the enhanced antimicrobial activity upon metal complexation but also show strong binding to DNA by intercalation mechanisms. This dual functionality suggests potential applications in both antimicrobial therapies and as tools for studying DNA interactions (Kharwar & Dixit, 2021).

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-4-5-12-23-19-9-7-17(14-16(19)6-11-21(23)24)22-28(25,26)20-10-8-18(27-3)13-15(20)2/h7-10,13-14,22H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWREEHINCZKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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